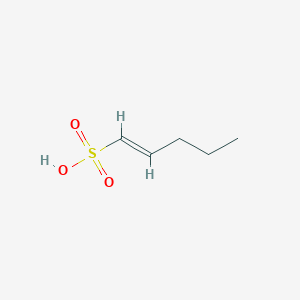
1-Penten-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-1-sulfonic acid is an organic compound with the molecular formula C5H10O3S. It is a sulfonic acid derivative of pentene, characterized by the presence of a sulfonic acid group (-SO3H) attached to the first carbon of the pentene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Penten-1-sulfonic acid can be synthesized through the reaction of sodium sulfite with bromopentane. The reaction is typically carried out by heating the mixture to a temperature range of 190 to 210°C and maintaining the heat for 10 to 20 hours. After the reaction, the product is cooled and subjected to low-temperature quick freezing, followed by drying in a centrifugal machine to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of specialized equipment to control the reaction conditions and ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Penten-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like phosphorus pentachloride and ammonia are commonly employed.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Sulfonamides, sulfonyl chlorides, and esters
Scientific Research Applications
1-Penten-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
1-Penten-1-sulfonic acid can be compared with other sulfonic acids, such as:
Benzenesulfonic acid: An aromatic sulfonic acid with similar chemical properties but different applications.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain, used in different industrial applications.
Toluene-4-sulfonic acid: An aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness: this compound is unique due to its aliphatic structure, which provides different reactivity and applications compared to aromatic sulfonic acids. Its ability to act as an ion-pairing reagent in HPLC makes it particularly valuable in analytical chemistry .
Comparison with Similar Compounds
- Benzenesulfonic acid
- Methanesulfonic acid
- Toluene-4-sulfonic acid
Properties
Molecular Formula |
C5H10O3S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
(E)-pent-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)/b5-4+ |
InChI Key |
YYCQMSUMNUDDID-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/S(=O)(=O)O |
Canonical SMILES |
CCCC=CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


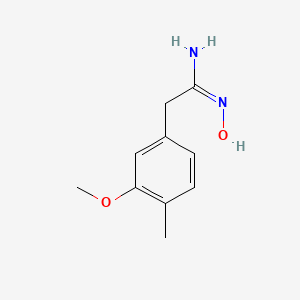
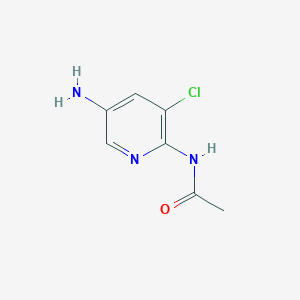
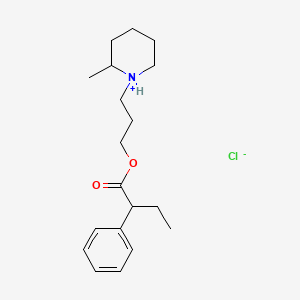
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
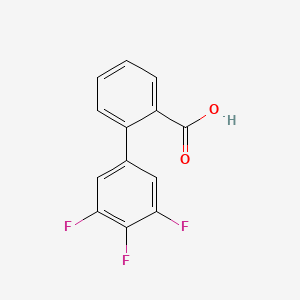
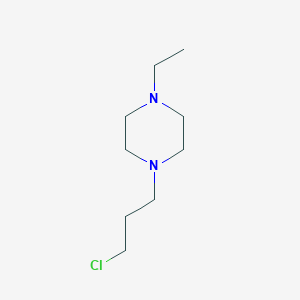
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
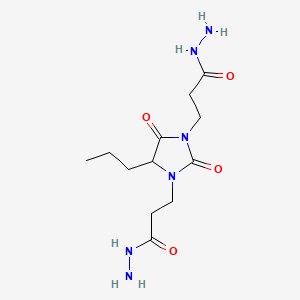
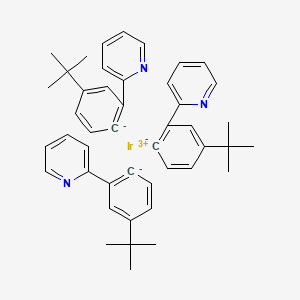
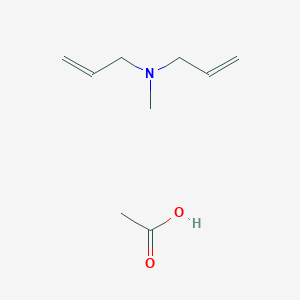
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
